pseudoplexaurol
pseudoplexaurol
Brand Name:
Vulcanchem
CAS No.:
148149-83-1
VCID:
VC0233762
InChI:
InChI=1S/C20H32O2/c1-14-7-5-9-15(2)11-16(3)18(17(4)13-21)12-20-19(22-20)10-6-8-14/h8-9,16,18-21H,4-7,10-13H2,1-3H3/b14-8-,15-9-/t16?,18-,19+,20-/m0/s1
SMILES:
Molecular Formula:
C20H32O2
Molecular Weight:
304.5 g/mol
pseudoplexaurol
CAS No.: 148149-83-1
Cat. No.: VC0233762
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148149-83-1 |
|---|---|
| Molecular Formula | C20H32O2 |
| Molecular Weight | 304.5 g/mol |
| IUPAC Name | 2-[(1S,3S,6Z,10Z,14R)-4,6,10-trimethyl-15-oxabicyclo[12.1.0]pentadeca-6,10-dien-3-yl]prop-2-en-1-ol |
| Standard InChI | InChI=1S/C20H32O2/c1-14-7-5-9-15(2)11-16(3)18(17(4)13-21)12-20-19(22-20)10-6-8-14/h8-9,16,18-21H,4-7,10-13H2,1-3H3/b14-8-,15-9-/t16?,18-,19+,20-/m0/s1 |
| Standard InChI Key | UZONHCJQLXLVQB-OODDVYNRSA-N |
| Isomeric SMILES | CC1C/C(=C\CC/C(=C\CC[C@@H]2[C@@H](O2)C[C@@H]1C(=C)CO)/C)/C |
| Canonical SMILES | CC1CC(=CCCC(=CCCC2C(O2)CC1C(=C)CO)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator